2-Methyl-5-nitro-1-vinylimidazole

Übersicht

Beschreibung

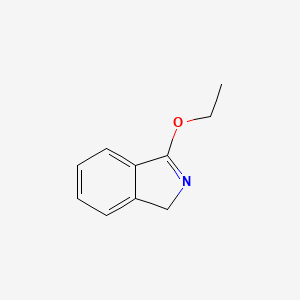

“2-Methyl-5-nitro-1-vinylimidazole” is a compound that is structurally related to imidazole . It is a white or colorless solid that is highly soluble in polar organic solvents and water . It is a precursor to a range of drugs and is a ligand in coordination chemistry .

Synthesis Analysis

The synthesis of “this compound” involves the condensation of glyoxal, ammonia, and acetaldehyde, a process known as the Radziszewski reaction . Nitration gives the 5-nitro derivative . The compound is a sterically hindered imidazole that is used to simulate the coordination of histidine to heme complexes . It can be deprotonated to make imidazolate-based coordination polymers .

Molecular Structure Analysis

The crystal structure of the related compound 2-methylimidazole has been determined using X-ray diffraction . The crystal is in the orthorhombic crystal system with space group P 2 1 2 1 2 1 . The molecule of 2-methylimidazole is approximately planar . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Chemical Reactions Analysis

When the 2-position contained a methyl group (2-methyl-1-vinylimidazole), the degradative addition was significantly reduced . They also determined polymerization of 1VIM in an acidic aqueous solution, protonated the monomer, and increased the polymer molecular weight due to resonance stabilization of the cationic charge .

Physical And Chemical Properties Analysis

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

Wissenschaftliche Forschungsanwendungen

Polymorphism and Molecular Structure

- Polymorphism and Structure Analysis : 2-Methyl-5-nitro-1-vinylimidazole exhibits polymorphism, characterized by different molecular conformations and packing. One study on a similar compound, 1-methyl-2-nitro-5-vinylimidazole, revealed insights into polymorphism through techniques like thermomicroscopy, differential scanning calorimetry, and X-ray diffraction. The molecule was found to be planar with cisoid vinyl group conformation (Pelizza et al., 1978).

Antimicrobial Properties

- DNA as Primary Target : The antimicrobial activity of similar compounds like 1-methyl-2-nitro-5-vinylimidazole primarily targets DNA. This action was demonstrated through effects such as blocking DNA synthesis and mutagenic activities in bacteria (Goldstein et al., 1977).

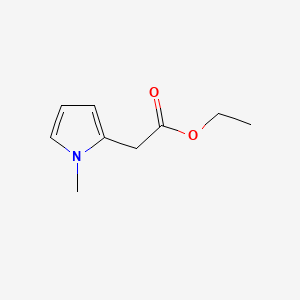

- Metabolic Activation and Antibacterial Activity : The efficacy of 1-methyl-2-nitro-5-vinylimidazole in microbial systems depends on metabolic activation. The activation rate correlates with antibacterial activity, and mutants resistant to nitroimidazoles showed defects in drug activation (Goldstein et al., 1977).

Catalytic Activity

- Esterolytic Activity of Polymeric Forms : Polymeric forms of similar compounds, like 1-methyl-5-vinylimidazole, show efficient catalytic activity in hydrolyzing specific esters. This activity is enhanced by hydrophobic interactions between the polymer and substrate (Overberger & Smith, 1975).

Antiparasitic Activity

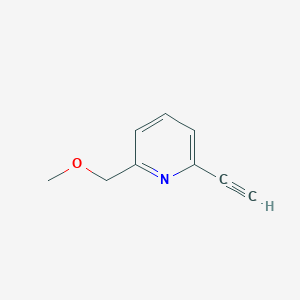

- Antitrypanosomal Properties : Derivatives of 5-nitro-1-vinylimidazole, such as 2-(4-methylamidinostyryl)-5-nitro-1-vinylimidazole, have shown promising antitrypanosomal activity, comparable to standard drugs in mice (Ross & Jamieson, 1975).

- Efficiency Against Trypanosoma Cruzi : The compound 2-nitro-1-vinyl-1H-imidazole, closely related to this compound, has demonstrated significant activity against Trypanosoma cruzi, with low cytotoxicity in cell studies (Velez et al., 2022).

Biodegradability and Environmental Impact

- Biodegradability Analysis : Studies on the biodegradability of imidazole derivatives, including 2-methyl-5-nitroimidazole, have been conducted, providing insights into their environmental impact and degradation pathways (Veeraragavan et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of well-controlled poly (1VIM) is expected to greatly expand the design and utility of vinyl imidazole-based materials and their applications in catalysis, membrane material, heavy metal removal, fuel cells, and many other fields .

Eigenschaften

IUPAC Name |

1-ethenyl-2-methyl-5-nitroimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-3-8-5(2)7-4-6(8)9(10)11/h3-4H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJPSVDQGUYQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

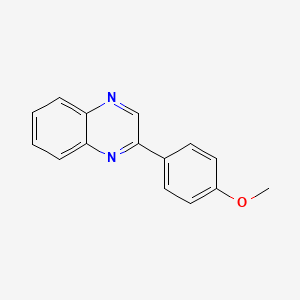

CC1=NC=C(N1C=C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617403 | |

| Record name | 1-Ethenyl-2-methyl-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5006-79-1 | |

| Record name | 1-Ethenyl-2-methyl-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4,11,11a-Hexahydro-pyrazino[1,2-b]isoquinolin-6-one](/img/structure/B3352628.png)

![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B3352635.png)

![[1,2,4]Triazino[4,5-a]indol-1-ylhydrazine](/img/structure/B3352637.png)